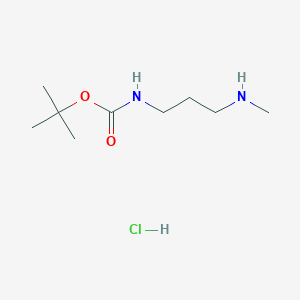
1-(Boc-amino)-3-(methylamino)propane Hydrochloride
説明
1-(Boc-amino)-3-(methylamino)propane Hydrochloride is a useful research compound. Its molecular formula is C9H21ClN2O2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Boc-amino)-3-(methylamino)propane Hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of antibacterial agents and enzyme inhibitors. This article reviews the biological activity of this compound, highlighting relevant studies, applications, and findings.
This compound, also known as N-Boc-3-(methylamino)-1-propanamine hydrochloride, is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification enhances the compound's stability and facilitates its use in various chemical reactions.
Antibacterial Activity
Recent studies have explored the use of this compound in synthesizing derivatives aimed at combating antibiotic-resistant bacteria. For instance, Yarlagadda et al. (2015) synthesized lipophilic vancomycin-carbohydrate conjugates using derivatives of N-Boc-1,3-propanediamine, demonstrating promising antibacterial activity against vancomycin-resistant strains .
Table 1: Antibacterial Activity of Compounds Derived from N-Boc-1,3-Propanediamine
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Lipophilic Vancomycin Conjugate | Vancomycin-resistant Enterococcus | 0.5 µg/mL |
| Sulfonamide Derivative | E. coli | 2 µg/mL |
| Novel β-lactam Inhibitor | Pseudomonas aeruginosa | 0.125 µg/mL |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. For example, compounds derived from this compound were evaluated for their inhibitory effects on human purine nucleoside phosphorylase (PNP), which is crucial in purine metabolism and a target for cancer therapy . The study indicated that certain derivatives exhibited low inhibition constants, suggesting high potency against PNP.
Study on Antibacterial Agents
In a study by Ciesielska et al. (2022), sulfonamide derivatives synthesized from N-Boc-1,3-propanediamine were tested against various bacterial strains. The results indicated that these compounds had comparable or superior activity to existing antibiotics, with MIC values ranging from 0.29 to 2.34 µM against resistant strains .
Asymmetric Synthesis of Chiral Amines
The asymmetric synthesis of chiral γ-amino alcohols using N-Boc-3-(methylamino)-1-propanone was reported to yield high enantioselectivity and conversion rates (up to 99%) when catalyzed by iridium complexes . This highlights the versatility of the compound in producing biologically relevant chiral intermediates.
科学的研究の応用
Medicinal Chemistry Applications
Antimicrobial Activity:
Recent studies have highlighted the potential of 1-(Boc-amino)-3-(methylamino)propane Hydrochloride as a precursor in the synthesis of antimicrobial agents. For instance, derivatives synthesized from this compound have shown activity against vancomycin-resistant bacteria. The synthesis of lipophilic vancomycin-carbohydrate conjugates using N-Boc-1,3-propanediamine demonstrated promising results in targeting resistant strains, indicating the compound's utility in developing new antibiotics .
Tuberculosis Treatment:
The compound has also been investigated for its role in tuberculosis (TB) treatment. A study identified a lead molecule that exhibits inhibitory activity against Mycobacterium tuberculosis (Mtb). The structural modifications involving Boc-protected amines have been shown to enhance the activity against Mtb, suggesting that derivatives of this compound could serve as effective TB therapeutics .
Organic Synthesis Applications
Building Block for Chiral Compounds:
this compound is utilized as a key building block in the asymmetric synthesis of chiral γ-amino alcohols. Research has demonstrated that using this compound in iridium-catalyzed reactions yields high enantioselectivities and conversions, making it valuable for producing pharmaceuticals and other fine chemicals .
Direct Alkylation Reactions:
The compound facilitates direct α-alkylation of primary aliphatic amines, showcasing its versatility in organic synthesis. This method allows for selective modifications that are essential for developing complex molecules with specific functionalities .
Table 1: Summary of Research Applications
Case Study: Synthesis of Antimicrobial Agents
A notable study involved synthesizing derivatives from this compound to create novel antibacterial agents. These agents demonstrated significant activity against resistant bacterial strains, highlighting the compound's potential in addressing antibiotic resistance challenges.
特性
IUPAC Name |
tert-butyl N-[3-(methylamino)propyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-6-10-4;/h10H,5-7H2,1-4H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHKFPWJJYTAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















